Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate is an organic compound belonging to the class of phenylacetates It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are essential to achieve the desired quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetates with various functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate can be compared with other phenylacetate derivatives, such as:
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate: Similar structure but with a different position of the trifluoromethyl group.
Ethyl 2-bromo-3-cyano-5-(methyl)phenylacetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-bromo-3-cyano-5-(chloromethyl)phenylacetate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-9(12(14,15)16)4-8(6-17)11(7)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBZHVZGYLBYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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